molecular formula C9H13N3O2 B2939367 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid CAS No. 1795473-91-4

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2939367
CAS No.: 1795473-91-4
M. Wt: 195.222
InChI Key: LTEWQIJXGRNBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position, a cyclopentyl group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid typically begins with cyclopentanone, hydrazine hydrate, and ethyl cyanoacetate.

    Cyclization Reaction: Cyclopentanone reacts with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate then undergoes cyclization with ethyl cyanoacetate to form the pyrazole ring.

    Amination and Carboxylation: The resulting pyrazole intermediate is then subjected to amination at the 3-position and carboxylation at the 4-position to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

Industry:

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

    3-amino-1H-pyrazole-4-carboxylic acid: Lacks the cyclopentyl group, making it less hydrophobic.

    3-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group instead of a cyclopentyl group, affecting its steric and electronic properties.

    3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid:

Uniqueness: The presence of the cyclopentyl group in 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid imparts unique steric and hydrophobic characteristics, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-amino-1-cyclopentylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEWQIJXGRNBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.